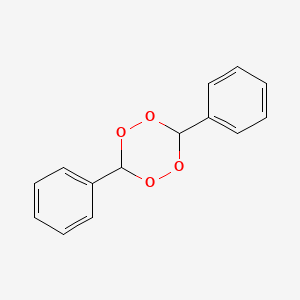
3,6-Diphenyl-1,2,4,5-tetraoxane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,6-Diphenyl-1,2,4,5-tetraoxane is an organic compound belonging to the class of cyclic peroxides. It is characterized by a four-membered ring containing two oxygen atoms and two carbon atoms, each bonded to a phenyl group.
准备方法
Synthetic Routes and Reaction Conditions
3,6-Diphenyl-1,2,4,5-tetraoxane can be synthesized through the controlled oxidation of benzaldehyde with hydrogen peroxide in the presence of an acid catalyst. The reaction typically involves the following steps:
Oxidation Reaction: Benzaldehyde is mixed with hydrogen peroxide in an acidic medium, such as acetic acid or sulfuric acid.
Formation of Intermediate: The reaction proceeds through the formation of an intermediate hydroperoxide.
Cyclization: The intermediate undergoes cyclization to form the tetroxane ring structure.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve higher yields and purity. Key factors include the concentration of reactants, temperature control, and the use of efficient catalysts .
化学反应分析
Types of Reactions
3,6-Diphenyl-1,2,4,5-tetraoxane undergoes various chemical reactions, including:
Thermal Decomposition: The compound decomposes upon heating, leading to the formation of benzaldehyde and benzoic acid.
Oxidation: It can be further oxidized to produce more complex peroxides.
Reduction: The compound can be reduced to form simpler organic molecules.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, oxygen.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Acidic catalysts like sulfuric acid, acetic acid.
Major Products Formed
Benzaldehyde: A major product formed during thermal decomposition.
Benzoic Acid: Another product formed during the decomposition process.
科学研究应用
3,6-Diphenyl-1,2,4,5-tetraoxane has several scientific research applications:
Chemistry: Used as a model compound to study the kinetics and mechanisms of peroxide decomposition.
Biology: Investigated for its potential antimalarial and antileishmanial properties.
Medicine: Explored for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the synthesis of other organic compounds and as a polymerization initiator.
作用机制
The mechanism of action of 3,6-Diphenyl-1,2,4,5-tetraoxane involves the cleavage of the peroxide bond (O-O bond) under thermal or catalytic conditions. This cleavage leads to the formation of reactive oxygen species, which can further react with other molecules. The compound’s effects are primarily due to the generation of these reactive intermediates .
相似化合物的比较
Similar Compounds
3,6-Dimethyl-1,2,4,5-tetroxane: A methyl-substituted analog with similar structural properties.
3,3,6,6-Tetramethyl-1,2,4,5-tetroxane: Another analog with four methyl groups, known for its explosive properties.
Uniqueness
3,6-Diphenyl-1,2,4,5-tetraoxane is unique due to the presence of phenyl groups, which impart distinct chemical and physical properties.
属性
分子式 |
C14H12O4 |
|---|---|
分子量 |
244.24 g/mol |
IUPAC 名称 |
3,6-diphenyl-1,2,4,5-tetraoxane |
InChI |
InChI=1S/C14H12O4/c1-3-7-11(8-4-1)13-15-17-14(18-16-13)12-9-5-2-6-10-12/h1-10,13-14H |
InChI 键 |
YKVVUUIZTXGPQL-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2OOC(OO2)C3=CC=CC=C3 |
同义词 |
3,6-diphenyl-1,2,4,5-tetraoxane 3,6-diphenyl-1,2,4,5-tetroxane |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















